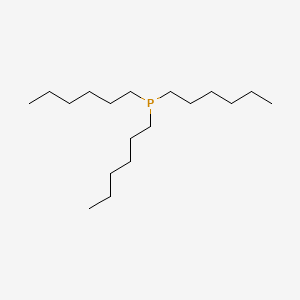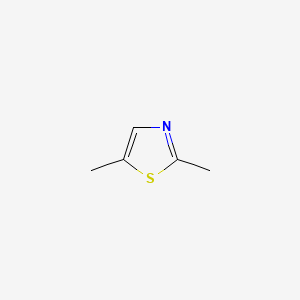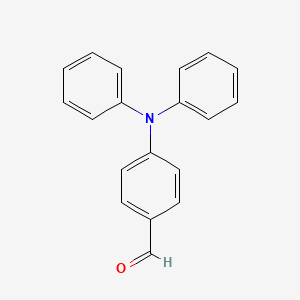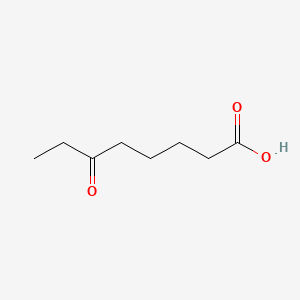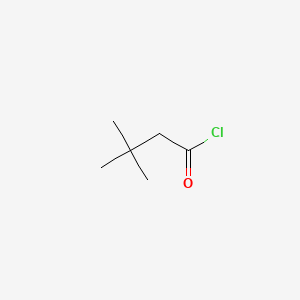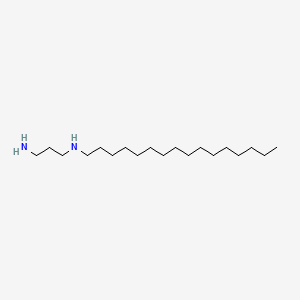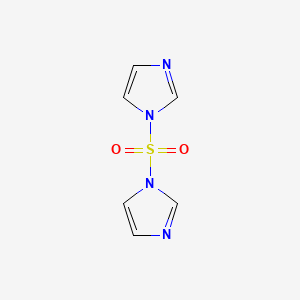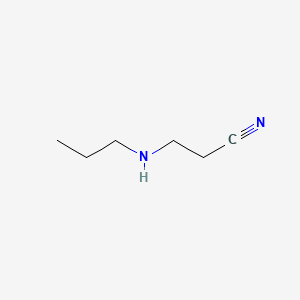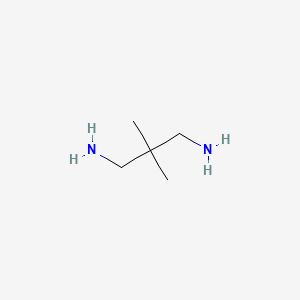
3-(Dimethyl(octadecyl)ammonio)propane-1-sulfonate
Übersicht
Beschreibung
3-(Dimethyl(octadecyl)ammonio)propane-1-sulfonate, also known as Sulfobetaine-18, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a zwitterionic surfactant, useful in membrane solubilization studies .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s important to note that synthetic products have potential research and development risk .Molecular Structure Analysis
The molecular weight of this compound is 419.71 and its formula is C23H49NO3S . The SMILES string representation of its structure is O=S(CCCN+©CCCCCCCCCCCCCCCCCC)([O-])=O .Chemical Reactions Analysis
This compound, in combination with bis (2-ethylhexyl) sulfosuccinate sodium salt (AOT), forms an organic mixed micellar phase, which may be used for the extraction of erythromycin from the aqueous phase .Physical And Chemical Properties Analysis
The compound is a zwitterionic surfactant and does not absorb UV light, which avoids interference with spectrophotometric analysis of proteins .Wissenschaftliche Forschungsanwendungen
1. Chromatographic Analysis
An improved high-performance liquid chromatographic (HPLC) method using 3-(Dimethyl(octadecyl)ammonio)propane-1-sulfonate and similar compounds has been developed for the separation of zwitterionic detergents. This method, featuring evaporative light-scattering detection (ELSD), is highly specific, allowing for precise separation and quantitation in various biological samples, including bulks of recombinant membrane proteins for human clinical studies (Zanna & Haeuw, 2007).
2. Copolymer Synthesis
The compound has been used in the synthesis of copolymers. For instance, copolymerization with acrylamide to produce salt-sensitive copolymers has been explored. These copolymers exhibit unique rheological behavior and molecular size variation in saline solutions, revealing insights into polymer science and potential applications in materials engineering (Ye, Song, & Zheng, 2015); (Ye, Song, & Zheng, 2016).
3. Solubilization of Biological Receptors
It has been used in the solubilization of membrane receptors, maintaining their binding properties. This application is crucial in studying the interactions of hormones and receptors at the molecular level, significantly advancing our understanding of biological mechanisms (Capponi, Aubert, & Clayton, 1984).
4. Analytical Chemistry
The compound is instrumental in developing methods for detecting and quantifying various substances. For instance, its role in the microchip capillary electrophoresis system for determining perchlorate in drinking water showcases its importance in environmental monitoring and public health safety (Gertsch, Noblitt, Cropek, & Henry, 2010).
Safety and Hazards
Liquid or spray mist of similar compounds may produce tissue damage, particularly in mucous membranes of the eyes, mouth, and respiratory tract. Skin contact may produce burns. Eye contact can result in corneal damage or blindness . Also, irritating fumes and organic acid vapors may develop when the material is exposed to water or open flame .
Wirkmechanismus
Target of Action
Sulfobetaine 18, also known as 3-(Dimethyl(octadecyl)ammonio)propane-1-sulfonate, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Mode of Action
It is known to interact with its targets in a way that facilitates life science research
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
3-(Dimethyl(octadecyl)ammonio)propane-1-sulfonate plays a crucial role in biochemical reactions, particularly in the solubilization and stabilization of membrane proteins. It interacts with enzymes, proteins, and other biomolecules primarily through hydrophobic and electrostatic interactions. For instance, it can bind to the hydrophobic regions of membrane proteins, facilitating their extraction from lipid bilayers while maintaining their functional integrity . This compound is also known to interact with various enzymes, potentially affecting their activity and stability.
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its ability to disrupt lipid bilayers can lead to changes in membrane fluidity and permeability, which in turn can affect signal transduction pathways. Additionally, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins . Its effects on cellular metabolism are also significant, as it can alter the availability of membrane-bound enzymes and substrates.
Molecular Mechanism
At the molecular level, this compound exerts its effects through a combination of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s zwitterionic nature allows it to form stable complexes with proteins and other biomolecules, which can modulate their activity. For instance, it can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, its interactions with transcription factors can lead to changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation. Long-term studies have shown that its effects on cellular function can persist for several hours to days, depending on the concentration and experimental conditions . In vitro and in vivo studies have also indicated that the compound’s impact on cellular processes can vary over time, with some effects becoming more pronounced with extended exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively solubilize membrane proteins without causing significant toxicity. At higher doses, it may induce adverse effects such as membrane disruption, cytotoxicity, and inflammation . Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical effects without causing harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of lipids, potentially affecting metabolic flux and metabolite levels. For example, the compound can inhibit certain lipases, leading to an accumulation of lipid intermediates . Its interactions with other metabolic enzymes can also influence the overall metabolic profile of cells and tissues.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its amphiphilic nature allows it to associate with lipid membranes, facilitating its localization to specific cellular compartments . The compound can also bind to cytoplasmic and membrane-bound proteins, influencing its distribution and accumulation within cells.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with lipid membranes and proteins. It is often found in membrane-rich regions such as the plasma membrane, endoplasmic reticulum, and Golgi apparatus . Targeting signals and post-translational modifications can further direct the compound to specific organelles, where it can exert its biochemical effects. For instance, its presence in the endoplasmic reticulum can influence protein folding and processing, while its localization to the plasma membrane can affect cell signaling and transport processes.
Eigenschaften
IUPAC Name |
3-[dimethyl(octadecyl)azaniumyl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H49NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(2,3)22-20-23-28(25,26)27/h4-23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIROHOMJLWMERM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H49NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101015437 | |
| Record name | Dimethyloctadecyl(3-sulphopropyl)ammonium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | N-Octadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19707 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13177-41-8 | |
| Record name | N-Octadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13177-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfobetaine 18 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013177418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octadecanaminium, N,N-dimethyl-N-(3-sulfopropyl)-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyloctadecyl(3-sulphopropyl)ammonium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyloctadecyl(3-sulphopropyl)ammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sulfobetaine 18 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NE23A2MJR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


